molecular formula C8H9BrN2O2 B2887572 6-Bromo-2,3-dimethyl-4-nitroaniline CAS No. 860570-23-6

6-Bromo-2,3-dimethyl-4-nitroaniline

Cat. No.: B2887572
CAS No.: 860570-23-6
M. Wt: 245.076
InChI Key: SACJHENIOITGGB-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H9BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with bromine, methyl, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-2,3-dimethyl-4-nitroaniline is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dimethyl-4-nitroaniline is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

6-bromo-2,3-dimethyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)6(9)3-7(4)11(12)13/h3H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACJHENIOITGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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